molecular formula C9H7F B2683684 6-fluoro-1H-indene CAS No. 52163-88-9

6-fluoro-1H-indene

Cat. No.: B2683684
CAS No.: 52163-88-9
M. Wt: 134.153
InChI Key: FSLIIWBFAARILH-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indene typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure selective fluorination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoroindene oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of fluoroindane.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed:

    Oxidation: Fluoroindene oxides.

    Reduction: Fluoroindane.

    Substitution: Various substituted indenes depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity.

    Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

    1H-Indene: The parent compound without the fluorine substitution.

    5-Fluoro-1H-indene: A fluorinated derivative with the fluorine atom at the 5-position.

    7-Fluoro-1H-indene: A fluorinated derivative with the fluorine atom at the 7-position.

Comparison: 6-Fluoro-1H-indene is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated indenes. The position of the fluorine atom affects the compound’s electronic distribution, steric hindrance, and overall molecular interactions, making this compound distinct in its properties and applications.

Properties

IUPAC Name

6-fluoro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLIIWBFAARILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52163-88-9
Record name 6-fluoro-1H-indene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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